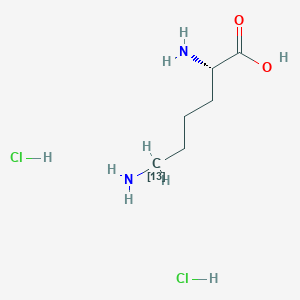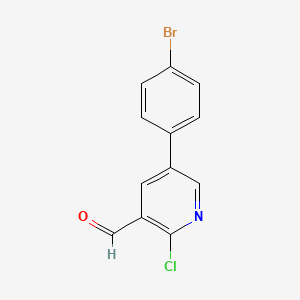
5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde
Overview
Description
5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde, also known as BPCPC, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a pyridine derivative that contains a bromine and a chlorine atom, as well as an aldehyde functional group. BPCPC has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde serves as a precursor for various organic synthesis and structural studies. It is involved in the preparation of complex organic molecules through multi-step reactions, highlighting its versatility in synthetic organic chemistry. For example, it has been used in the synthesis of heterocyclic compounds, such as pyrazoles, by undergoing reactions that lead to the formation of new chemical structures with potential biological activities. The compound's utility extends to the synthesis of novel pyrazolo[4,3-c]pyridines through Sonogashira-type reactions, showcasing its role in facilitating the construction of complex molecular architectures (Vilkauskaitė, Šačkus, & Holzer, 2011).
Photophysical and Solvatochromic Studies
Photophysical properties of derivatives of this compound have been explored, indicating the compound's potential in the development of materials with specific optical properties. Studies have focused on solvatochromic behaviors, which are pivotal in understanding how solvents affect the optical properties of synthesized compounds. These investigations are crucial for applications in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Singh et al., 2013).
Material Science Applications
The ability to modify the electronic and structural properties of this compound derivatives makes them suitable for material science applications. Research in this area has led to the development of fluorescent materials and the exploration of their UV-Vis absorption and emission spectra. These studies are essential for advancing the functionality of organic semiconductors and enhancing the efficiency of light-emitting devices (Xu & Yu, 2011).
Antimicrobial Activity Research
Compounds synthesized from this compound have been evaluated for their antimicrobial activities. This research is vital for the discovery of new therapeutic agents. By studying the structure-activity relationships, scientists aim to develop compounds with enhanced efficacy against various microbial pathogens, contributing to the field of medicinal chemistry and pharmaceuticals (Bayrak et al., 2009).
properties
IUPAC Name |
5-(4-bromophenyl)-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLSOUWWZPSWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746321 | |
| Record name | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119449-39-6 | |
| Record name | 5-(4-Bromophenyl)-2-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1119449-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



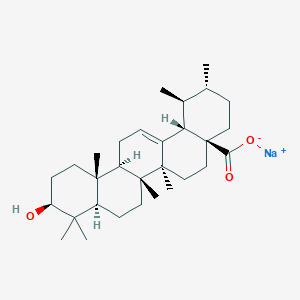

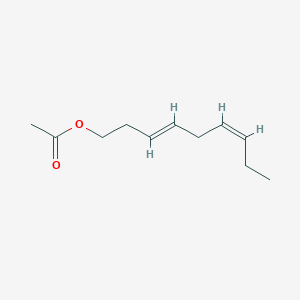

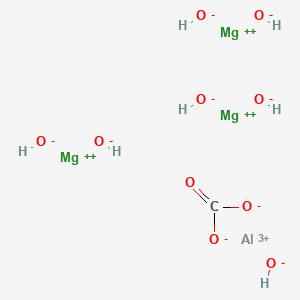
![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)


![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)




